molecular formula C12H14ClN5OS3 B2718029 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879936-70-6

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2718029
CAS No.: 879936-70-6
M. Wt: 375.91
InChI Key: INXHRPROHPGLEQ-UHFFFAOYSA-N
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Description

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at positions 5 and 2, respectively. The 1,3,4-thiadiazole ring is attached via a carboxamide linkage and further modified with a butylsulfanyl group at position 3.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5OS3/c1-3-4-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-2/h6H,3-5H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXHRPROHPGLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Chlorination and Methylsulfanyl Substitution: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3), followed by substitution with methylthiol to introduce the methylsulfanyl group.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing thiadiazole and pyrimidine rings have shown significant antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar activities, potentially disrupting DNA replication in bacterial and cancer cells.

Medicine

In medicine, derivatives of thiadiazole and pyrimidine are often investigated for their potential as therapeutic agents. This compound might be evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide likely involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The thiadiazole ring can act as a bioisostere of pyrimidine, potentially interfering with DNA replication and protein synthesis. The sulfur atoms might also form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Table 1. Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituent (R) Melting Point (°C) Yield (%)
5f () Methylthio 158–160 79
5h () Benzylthio 133–135 88
5j () 4-Chlorobenzylthio 138–140 82
() Benzylsulfonyl Not reported Not reported

Functional Group Variations

  • Thiadiazole Linkage : Unlike acetamide-linked analogs in , the target compound uses a pyrimidine-4-carboxamide linkage, which may alter hydrogen-bonding interactions in biological targets.
  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl (S-alkyl) group in the target compound is less polar than sulfonyl (SO₂) groups in derivatives. This difference could influence pharmacokinetic properties, with sulfanyl groups favoring membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, and what key reaction conditions influence yield?

  • Methodology :

  • Step 1 : Cyclization of thiosemicarbazide derivatives with carboxylic acids to form the 1,3,4-thiadiazole core .
  • Step 2 : Introduction of the butylsulfanyl group via nucleophilic substitution (e.g., using butyl mercaptan and a base like NaH in DMF) .
  • Step 3 : Chlorination of the pyrimidine ring using POCl₃ or PCl₅ under reflux .
  • Step 4 : Carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
  • Critical Conditions : Temperature (60–120°C), solvent polarity (DMF, DCM), and reaction time (4–24 hours) significantly impact yield .
    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
1Thiosemicarbazide, AcOH, 80°C60–75%≥90%
2Butyl mercaptan, NaH, DMF50–65%≥85%
3POCl₃, reflux70–85%≥95%
4EDCI, HOBt, DCM40–55%≥88%

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.5–3.0 ppm for methylsulfanyl groups) .
  • HPLC : Purity assessment (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 459.0) .
    • Key Metrics :
  • Melting Point : 180–185°C (decomposition observed above 190°C) .
  • Solubility : DMSO > 50 mg/mL; aqueous buffers < 0.1 mg/mL .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) at 10–100 µM concentrations .
    • Controls : Use ciprofloxacin (antimicrobial) and doxorubicin (anticancer) as positive controls.

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproduct formation?

  • Strategies :

  • Solvent Optimization : Replace DMF with THF to reduce carboxamide side reactions .
  • Catalysis : Use Pd/C for selective sulfanyl group introduction (yield improvement: 15–20%) .
    • Data Contradictions :
  • BenchChem reports 70% yield for Step 1 (unreliable source), while peer-reviewed studies indicate 60–75% .

Q. How to design structure-activity relationship (SAR) studies for pyrimidine-thiadiazole hybrids?

  • Methodology :

  • Substituent Variation : Compare butylsulfanyl vs. benzylsulfanyl (e.g., 20% higher antifungal activity with benzyl groups) .
  • Functional Group Modifications : Replace methylsulfanyl with sulfonyl groups to enhance solubility .
    • SAR Table :
Substituent (R)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Butylsulfanyl45 ± 3.212.5 (Gram+)
Benzylsulfanyl28 ± 2.16.25 (Gram+)
Sulfonyl>10050 (Gram+)

Q. How to resolve contradictions in reported biological activity data across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) and incubation times .
  • Impurity Effects : HPLC purity <90% correlates with false-positive results .
    • Resolution : Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry) and ensure ≥95% purity .

Q. What computational methods predict binding interactions with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina to model interactions with DHFR (dihydrofolate reductase) .
  • QSAR : CoMFA models using logP and electronegativity descriptors (R² = 0.82) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Data :

ConditionDegradation (30 days)Key Degradants (LC-MS)
4°C (dry)<5%None detected
25°C, 60% RH15–20%Oxidized sulfanyl
DMSO, -20°C8%Hydrolyzed carboxamide
  • Recommendation : Store lyophilized at -80°C with desiccants .

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